Cas no 2787-09-9 (DL-Chloramphenicol)

DL-Chloramphenicol structure
Nome del prodotto:DL-Chloramphenicol
DL-Chloramphenicol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-,rel-
- DL-chloramphenicol
- BP2000
- CHLORAMPHENICOL
- Chloramphenicol BP2000,CP2000
- Chloramphenicol USP25
- Chloromycetin
- CHLORONITRIN
- CP2000
- D-2-DICHLOROACETAMIDO-1-P-NITRO-PHENYL-1,3-PROPANEDIOL
- DL-trans-1-p-Nitrophenyl-2-dichloroacetylamino-1,3-propanediol
- rac. Chloramphenicol
- Synthomycin
- MFCD01733852
- SCHEMBL49057
- AS-13302
- (+)-Chloramphenicol
- L-threo-(1S,2S)-1-p-Nitrophenyl-2-dichloroacetamido-1,3-propanediol
- ACETAMIDE,2,2-DICHLORO-N-((1S,2S)-2-HYDROXY-1-(HYDROXYMETHYL)-2-(4-NI TROPHENYL)ETHYL)-
- LCL
- J-006623
- U0PWV2Z3IW
- Q27290527
- AKOS027250745
- 2,2-dichloro-N-((1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide
- Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-ni trophenyl)ethyl)-
- NS00126317
- Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-
- 134-90-7
- L-threo-Chloroamphenicol
- 2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- CAS-56-75-7
- EN300-7411953
- Dextramycin
- Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,R*))-
- L-(+)-Threo-chloramphenicol
- L-Chloramphenicol
- CHEMBL1437336
- (S-(R*,R*))-2,2-Dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)acetamide
- 137731-89-6
- threo-Chloramphenicol, l-
- Dextramycine
- UNII-U0PWV2Z3IW
- DTXSID40158453
- CHLORAMPHENICOL, L-THREO-
- CHLORAMPHENICOL LEVO
- HY-117682
- NCGC00016249-01
- [R-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]ethanamide
- L-threo-N-Dichloracetyl-1-p-nitrophenyl-2-amino-1,3-propanediol
- L-CHLOROAMPHENICOL
- Acetamide, 2,2-dichloro-N-(beta-hydroxy-alpha-(hydroxymethyl)-p-nitrophenethyl)-, L-threo-(+)-
- CS-0066854
- HMS3867F03
- starbld0016561
- rel-2,2-Dichloro-N-((1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide
- L-threo-Chloramphenicol
- (1S,2S)-2-(2,2-Dichloroacetamido)-1-(4-nitrophenyl)-1,3-propanediol
- Dextromycetin
- AKOS040745737
- EINECS 205-161-2
- 2787-09-9
- DTXCID1080944
- WIIZWVCIJKGZOK-IUCAKERBSA-N
- [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
- DL-Chloramphenicol
-
- Inchi: InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1
- Chiave InChI: WIIZWVCIJKGZOK-RKDXNWHRSA-N
- Sorrisi: OC[C@H]([C@@H](C1C=CC([N+]([O-])=O)=CC=1)O)NC(C(Cl)Cl)=O
Proprietà calcolate
- Massa esatta: 126.02900
- Massa monoisotopica: 322.0123269g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 342
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 115Ų
Proprietà sperimentali
- Punto di fusione: 148-150 °C(lit.)
- PSA: 60.36000
- LogP: -1.49120
DL-Chloramphenicol Informazioni sulla sicurezza
DL-Chloramphenicol Dati doganali
- CODICE SA:2941400000
- Dati doganali:
Codice doganale cinese:
2941400000
DL-Chloramphenicol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | C584520-250mg |
DL-Chloramphenicol |
2787-09-9 | 250mg |
$ 4500.00 | 2023-09-08 | ||
Biosynth | CAA78709-5 mg |
DL-chloramphenicol |
2787-09-9 | 5mg |
$225.00 | 2023-01-05 | ||
TRC | C584520-100mg |
DL-Chloramphenicol |
2787-09-9 | 100mg |
$1849.00 | 2023-05-18 | ||
Biosynth | CAA78709-10 mg |
DL-chloramphenicol |
2787-09-9 | 10mg |
$360.00 | 2023-01-05 | ||
Biosynth | CAA78709-25 mg |
DL-chloramphenicol |
2787-09-9 | 25mg |
$675.00 | 2023-01-05 | ||
Biosynth | CAA78709-100 mg |
DL-chloramphenicol |
2787-09-9 | 100MG |
$1,728.00 | 2023-01-05 | ||
Biosynth | CAA78709-50 mg |
DL-chloramphenicol |
2787-09-9 | 50mg |
$1,080.00 | 2023-01-05 | ||
TRC | C584520-10mg |
DL-Chloramphenicol |
2787-09-9 | 10mg |
$207.00 | 2023-05-18 | ||
TRC | C584520-25mg |
DL-Chloramphenicol |
2787-09-9 | 25mg |
$483.00 | 2023-05-18 |
DL-Chloramphenicol Letteratura correlata
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
2787-09-9 (DL-Chloramphenicol) Prodotti correlati
- 1256359-28-0(3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, pinacol ester)
- 912897-71-3(propan-2-yl 2-{2-1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl-1H-1,3-benzodiazol-1-yl}acetate)
- 2375259-64-4(2,4-Imidazolidinedione, 5-(1-aminocyclopropyl)-, hydrochloride (1:1))
- 1804688-49-0(6-(Difluoromethyl)-3-methoxypyridine-2-carboxaldehyde)
- 636588-26-6(ethyl 2-(chloromethyl)-6-(trifluoromethyl)pyridine-3-carboxylate)
- 2361901-01-9(1-(prop-2-enoyl)-N-(pyrimidin-5-yl)piperidine-4-carboxamide)
- 2097976-41-3(1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde)
- 2757904-50-8(6-Bromo-8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline)
- 1780542-92-8([3-(Difluoromethyl)cyclohexyl]methanamine)
- 70849-24-0(D-Ribose-1-13C)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
